molecular formula C6H13NO2 B12824588 ((2S,6S)-6-methylmorpholin-2-yl)methanol

((2S,6S)-6-methylmorpholin-2-yl)methanol

Cat. No.: B12824588
M. Wt: 131.17 g/mol
InChI Key: RLUNMFUEXOEXSZ-WDSKDSINSA-N
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Description

((2S,6S)-6-methylmorpholin-2-yl)methanol is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and morpholine functional groups makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,6S)-6-methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents. One common method includes the reduction of ((2S,6S)-6-methylmorpholin-2-yl)methanone using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

((2S,6S)-6-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: Sodium borohydride, Lithium aluminum hydride

    Substitution: Tosyl chloride, Bases like pyridine

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, substituted morpholine derivatives, and complex alcohols .

Scientific Research Applications

Chemistry

In chemistry, ((2S,6S)-6-methylmorpholin-2-yl)methanol is used as an intermediate in the synthesis of various chiral compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors .

Medicine

Medicinal chemistry explores the use of this compound in the synthesis of drugs with potential therapeutic effects. Its chiral nature makes it valuable in the development of enantiomerically pure pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of ((2S,6S)-6-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S,6S)-6-methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not exhibit .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,6S)-6-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

RLUNMFUEXOEXSZ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CNC[C@H](O1)CO

Canonical SMILES

CC1CNCC(O1)CO

Origin of Product

United States

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